5-Chlorobenzo[D]oxazole-2-carbaldehyde
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Overview
Description
5-Chlorobenzo[D]oxazole-2-carbaldehyde: is a heterocyclic aromatic compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol It features a benzoxazole ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chlorobenzo[D]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride to form 5-chlorobenzoxazole , which is then oxidized to the aldehyde form using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed:
Oxidation: 5-Chlorobenzo[D]oxazole-2-carboxylic acid
Reduction: 5-Chlorobenzo[D]oxazole-2-methanol
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
Chemistry:
5-Chlorobenzo[D]oxazole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[D]oxazole-2-carbaldehyde and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-Bromobenzo[D]oxazole-2-carbaldehyde
- 5-Fluorobenzo[D]oxazole-2-carbaldehyde
- 5-Methylbenzo[D]oxazole-2-carbaldehyde
Comparison:
5-Chlorobenzo[D]oxazole-2-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBVVODBZTABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625668 |
Source
|
Record name | 5-Chloro-1,3-benzoxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190834-63-0 |
Source
|
Record name | 5-Chloro-1,3-benzoxazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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